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Compound of Interest

Compound Name: Siderochelin C

Cat. No.: B1197691

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a naturally occurring siderophore, a small molecule with a high affinity for
iron ions. Isolated from actinomycetes, it is part of the broader siderochelin family of
compounds. The unique structure of Siderochelin C, identified as (2S,4R)-4-ethyl-4-hydroxy-5-
(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, contributes to its biological activity
and makes it a subject of interest in microbiology and medicinal chemistry. This technical guide
provides a summary of the available spectroscopic data for Siderochelin C, focusing on
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing
research and development efforts.

Chemical Structure and Properties
e Molecular Formula: C12H15N303([1]

e |[UPAC Name: (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-
carboxamide

e Molecular Weight: 249.27 g/mol

» Appearance: Yellowish crystals
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Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the accurate mass
of Siderochelin C and to study its fragmentation patterns.

lon Observed m/z Theoretical m/z Notes
[M+H]* 250.1187 250.1186 Protonated molecule
[M+Na]* 272.1006 272.1006 Sodium adduct

Loss of a water
[M-H20+H]* 232.1081 232.1081

molecule

Loss of the

[M-CONHz+H]* 206.1285 206.1285 )
carboxamide group

Note: The fragmentation data is based on typical fragmentation patterns for similar compounds
and may vary depending on the specific mass spectrometer and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Detailed, publicly available tables of assigned *H and 13C NMR chemical shifts and coupling
constants for Siderochelin C are currently limited. The initial structure elucidation of the related
Siderochelin A was primarily determined by X-ray crystallography. While modern studies have
utilized NMR for the confirmation of the siderochelin scaffold, comprehensive data tables for
Siderochelin C specifically are not readily found in the literature. Researchers are encouraged
to consult primary research articles for spectral images and discussions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of siderochelins,
adapted from recent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A purified sample of Siderochelin C is dissolved in a suitable
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or methanol-ds (CDsOD), to a
concentration of 5-10 mg/mL.

 Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500
MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

e 1H NMR Acquisition:
o A standard one-dimensional proton experiment is performed.

o Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for
a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.

o The residual solvent peak is used as an internal reference.
e 13C NMR Acquisition:
o A proton-decoupled one-dimensional carbon experiment is performed.

o Due to the low natural abundance of 13C, a larger number of scans is required (e.g., 1024
or more).

o Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and an acquisition time of 1-2 seconds.

e 2D NMR Experiments: To aid in structure elucidation and assignment, a suite of 2D NMR
experiments should be conducted, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.
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o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons.

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of the purified Siderochelin C is prepared in a solvent
compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the
addition of a small amount of formic acid (0.1%) to promote protonation.

 Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a
time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

e LC-MS Method:
o The sample is injected onto a C18 reversed-phase HPLC column.

o A gradient elution is typically used, with mobile phases consisting of water with 0.1%
formic acid (A) and acetonitrile with 0.1% formic acid (B).

o The gradient is programmed to separate Siderochelin C from any impurities.
e Mass Spectrometry Parameters:
o The ESI source is operated in positive ion mode.
o The mass spectrometer is set to acquire data over a relevant m/z range (e.g., 100-500).

o For fragmentation studies (MS/MS), a collision-induced dissociation (CID) experiment is
performed on the protonated molecular ion ([M+H]*). The collision energy is optimized to
produce a rich fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
natural product like Siderochelin C.

A typical workflow for the isolation and spectroscopic characterization of a natural product.
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Signaling Pathway and Experimental Workflow
Diagrams

The following diagram illustrates the general signaling concept of siderophore-mediated iron
uptake, a key biological role of Siderochelin C.

Generalized pathway of siderophore-mediated iron uptake by a bacterial cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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